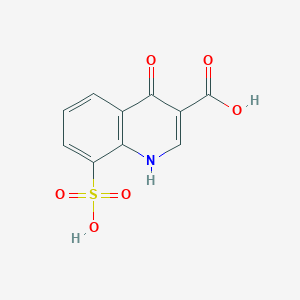

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid

Description

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative featuring a sulfonic acid group (-SO₃H) at position 8, a ketone at position 4, and a carboxylic acid at position 2. This compound (referred to as Compound 9 in ) is synthesized via published procedures involving sulfonation or substitution reactions . Its unique sulfonic acid substituent distinguishes it from other 4-oxo-quinoline-3-carboxylic acid derivatives, which commonly bear halogens, alkyl groups, or heterocyclic moieties at positions 6, 7, or 3.

Properties

CAS No. |

876303-40-1 |

|---|---|

Molecular Formula |

C10H7NO6S |

Molecular Weight |

269.23 g/mol |

IUPAC Name |

4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO6S/c12-9-5-2-1-3-7(18(15,16)17)8(5)11-4-6(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |

InChI Key |

FKTVHRZETGCILU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)NC=C(C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method involves the sulfonation of quinoline followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of these methods makes it feasible to produce the compound in quantities sufficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and antiviral properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding to the target molecules.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below compares key structural features and properties of 4-oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid with similar compounds:

Key Observations

- Sulfonic Acid vs. Halogens/Alkyl Groups : The -SO₃H group at position 8 significantly increases water solubility compared to halogens (-F, -Cl, -Br) or alkyl chains (-CH₃, -CH₂CH₃). This makes the compound suitable for applications requiring aqueous formulations but may reduce oral bioavailability due to poor membrane penetration .

- Biological Activity : Unlike piperazinyl or fluoro-substituted derivatives (e.g., and ), the sulfonic acid derivative is less likely to exhibit potent antibacterial activity due to reduced lipophilicity. However, it may serve as a scaffold for targeting enzymes requiring acidic residues .

Physicochemical Properties

- Solubility: The -SO₃H group confers exceptional water solubility, advantageous for intravenous formulations. Conversely, 8-ethyl or 8-methyl derivatives () require co-solvents or prodrug strategies for dissolution.

- Stability: Sulfonic acid derivatives may exhibit lower photostability compared to halogenated compounds, as seen in , where crystal forms of fluorinated quinolones are optimized for light resistance.

Biological Activity

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.

The compound has the molecular formula and features a quinoline core with a sulfonic acid group, which may enhance its solubility and biological interactions. Its structure is pivotal for understanding its pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. For example, one study demonstrated that synthesized derivatives showed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be in the range of 16–64 µg/mL for various derivatives .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Streptococcus pneumoniae | 16 |

| Derivative C | Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It acts as an inhibitor of Tyrosyl DNA-phosphodiesterase I (TDP1), which is involved in DNA repair processes. Inhibition of TDP1 can enhance the efficacy of topoisomerase inhibitors used in cancer therapy. Studies have shown that this compound exhibits IC50 values in the low micromolar range against TDP1 .

Case Study: TDP1 Inhibition

In a crystallographic fragment screening study, the binding affinity of this compound to TDP1 was investigated. The results indicated that the compound effectively binds to the active site of TDP1, suggesting its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to:

- DNA Interaction : Its ability to intercalate into DNA or inhibit critical enzymes involved in DNA replication and repair.

- Electrophilic Properties : The presence of the sulfonic acid group enhances its reactivity towards nucleophiles present in biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid, and how are key intermediates stabilized?

- Methodological Answer : The compound is typically synthesized via substitution and cyclization reactions. For example, 8-nitro-7-substituted precursors (e.g., 7-nitroquinoline derivatives) are reduced to 8-amino intermediates, followed by lactamization using polyphosphoric acid (PPA) as a catalyst . Stabilization of intermediates often involves protecting groups (e.g., ethyl esters) to prevent premature oxidation or hydrolysis. Post-synthetic sulfonation at the 8-position is achieved using sulfur trioxide complexes under controlled pH conditions to avoid over-sulfonation .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR identify the quinoline core, sulfonic acid proton (δ 12–14 ppm), and carboxylic acid group (δ 165–170 ppm).

- X-ray crystallography : Resolves the dihydroquinoline ring conformation and sulfonic acid positioning, as demonstrated in related quinolone derivatives .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M-H] at m/z 284.02 for CHNOS) .

Advanced Research Questions

Q. How do substituent variations at the 7- and 8-positions affect antibacterial activity, and what SAR trends are observed?

- Methodological Answer : Modifications at these positions significantly influence bioactivity:

- 7-Position : Introducing amino or piperazinyl groups enhances Gram-negative coverage (e.g., norfloxacin derivatives). Steric bulk (e.g., cyclohexyl) may reduce membrane permeability but improve target (DNA gyrase) binding .

- 8-Position : Sulfonation increases solubility but may reduce intracellular accumulation. Fluorine or methoxy substitutions improve pharmacokinetics (e.g., ciprofloxacin derivatives) .

- SAR Strategy : Use in vitro MIC assays against E. coli and S. aureus paired with molecular docking to correlate substituent effects with gyrase inhibition .

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected -NMR splitting) require:

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm sulfonic acid positioning.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-chloro or 8-methoxy analogs) from databases .

- Dynamic light scattering (DLS) : Rule out aggregation artifacts in aqueous solutions, which may skew NMR results .

Q. What strategies optimize the yield of cyclopropane-containing analogs during synthesis?

- Methodological Answer : Cyclopropane rings (e.g., at the 1-position) are introduced via:

- Stepwise alkylation : Use cyclopropyl bromide under basic conditions (KCO/DMF) at 60°C.

- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)) improve regioselectivity in Ullmann-type couplings .

- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates by flash chromatography .

Q. How can instability during storage be mitigated without altering chemical integrity?

- Methodological Answer : Instability (e.g., hydrolysis or oxidation) is addressed by:

- Storage conditions : Store at 0°C in amber vials under argon. Use desiccants (silica gel) to prevent hydration .

- Lyophilization : Convert to sodium or potassium salts for improved shelf life .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in HO/MeCN) .

Q. What analytical methods are recommended for identifying synthesis-derived impurities?

- Methodological Answer : Impurities (e.g., desfluoro or ethylenediamine byproducts) are analyzed via:

- HPLC-MS : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (0.1% formic acid in HO:MeCN).

- Reference standards : Compare retention times and MS/MS fragments with certified impurities (e.g., EP Reference Standards) .

- Quantitation : Apply UV detection at 270 nm, with LOQ ≤ 0.1% .

Q. How can aqueous solubility be enhanced without compromising antimicrobial efficacy?

- Methodological Answer : Balance solubility and activity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.